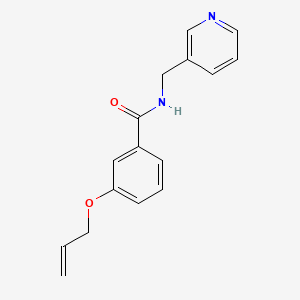![molecular formula C19H29N3O4S B4407617 5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-methyl-2-(1-piperidinyl)benzamide](/img/structure/B4407617.png)
5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-methyl-2-(1-piperidinyl)benzamide
描述
5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-methyl-2-(1-piperidinyl)benzamide, commonly known as DMXAA, is a small molecule that has been studied extensively for its potential as an anti-cancer agent. This compound was first synthesized in the 1990s and has since undergone numerous studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in cancer therapy.
作用机制
DMXAA exerts its anti-cancer effects by activating the immune system and inducing tumor necrosis. Specifically, DMXAA activates the STING pathway, which leads to the production of type I interferons and other immune mediators. This, in turn, leads to the recruitment of immune cells to the tumor site and the induction of tumor cell death.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, DMXAA has been shown to have a number of other biochemical and physiological effects. DMXAA has been shown to induce vasodilation and increase vascular permeability, which may contribute to its anti-tumor effects. DMXAA has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of DMXAA as a research tool is its specificity for the STING pathway, which allows for the investigation of this pathway in cancer and other diseases. However, DMXAA has a relatively short half-life and may require multiple doses to achieve therapeutic effects. Additionally, DMXAA has been shown to have toxic effects at high doses, which may limit its use in some experiments.
未来方向
There are a number of future directions for research on DMXAA. One area of interest is the development of more potent and selective STING agonists that may have improved efficacy and safety profiles. Additionally, further studies are needed to investigate the potential of DMXAA in combination with other cancer therapies, including immunotherapy and targeted therapy. Finally, the potential of DMXAA in the treatment of inflammatory diseases warrants further investigation.
科学研究应用
DMXAA has been extensively studied for its potential as an anti-cancer agent. In preclinical studies, DMXAA has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer types, including melanoma, lung cancer, and colon cancer. DMXAA has also been studied for its potential to enhance the efficacy of other cancer therapies, including radiation therapy and chemotherapy.
属性
IUPAC Name |
5-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-methyl-2-piperidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-14-12-22(13-15(2)26-14)27(24,25)16-7-8-18(17(11-16)19(23)20-3)21-9-5-4-6-10-21/h7-8,11,14-15H,4-6,9-10,12-13H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWBEGBAOBMHMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC(=C(C=C2)N3CCCCC3)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-iodo-3-methylphenoxy)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B4407535.png)
![2,6-dimethyl-4-{2-[2-(3-nitrophenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4407542.png)
![N-[3-(2-oxo-2H-chromen-3-yl)phenyl]pentanamide](/img/structure/B4407545.png)


![1-({[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B4407561.png)
![1-[4-(2-chloro-3,6-dimethylphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4407565.png)
![2-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4407567.png)
![1-[4-(4-benzylphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4407579.png)
![1-[2-(2-benzylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4407592.png)

![N-1,3-benzodioxol-5-yl-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4407604.png)
![N-[2-(3-methylphenoxy)ethyl]-2-thiophenecarboxamide](/img/structure/B4407610.png)
![4-[4-(4-morpholinyl)butoxy]benzonitrile hydrochloride](/img/structure/B4407627.png)